molecular formula C16H13N3O4S B15006428 S-{(4Z)-4-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate

S-{(4Z)-4-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate

Cat. No.: B15006428
M. Wt: 343.4 g/mol
InChI Key: CBFRUJPUVLRQQH-YFHOEESVSA-N
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Description

(4Z)-2-(ACETYLSULFANYL)-4-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an imidazole ring with a quinoline derivative, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(ACETYLSULFANYL)-4-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. One common approach includes the condensation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with an imidazole derivative under acidic or basic conditions. The acetylsulfanyl group is introduced through a subsequent thiolation reaction using acetyl chloride and a suitable sulfur source .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(ACETYLSULFANYL)-4-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetylsulfanyl group or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4Z)-2-(ACETYLSULFANYL)-4-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(ACETYLSULFANYL)-4-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE stands out due to its unique combination of an imidazole ring and a quinoline derivative, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

S-[4-hydroxy-5-[(Z)-(6-methoxy-2-oxoquinolin-3-ylidene)methyl]-1H-imidazol-2-yl] ethanethioate

InChI

InChI=1S/C16H13N3O4S/c1-8(20)24-16-18-13(15(22)19-16)7-10-5-9-6-11(23-2)3-4-12(9)17-14(10)21/h3-7,22H,1-2H3,(H,18,19)/b10-7-

InChI Key

CBFRUJPUVLRQQH-YFHOEESVSA-N

Isomeric SMILES

CC(=O)SC1=NC(=C(N1)/C=C\2/C=C3C=C(C=CC3=NC2=O)OC)O

Canonical SMILES

CC(=O)SC1=NC(=C(N1)C=C2C=C3C=C(C=CC3=NC2=O)OC)O

Origin of Product

United States

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